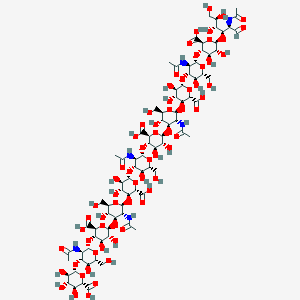
Hyaluronate Dodecasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hyaluronate Dodecasaccharide is a useful research compound. Its molecular formula is C84H128N6O67 and its molecular weight is 2293.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Hyaluronate dodecasaccharide, a specific oligosaccharide derived from hyaluronic acid (HA), has garnered attention for its diverse biological activities. This article explores the mechanisms, effects, and applications of this compound, supported by relevant research findings and case studies.
Overview of Hyaluronic Acid
Hyaluronic acid is a naturally occurring polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. It plays critical roles in the extracellular matrix (ECM), influencing tissue hydration, cell signaling, and the overall structural integrity of tissues. The biological functions of HA are mediated through its interactions with various cellular receptors, notably CD44 and RHAMM, which are pivotal in processes such as inflammation, wound healing, and tumor progression .
- Inhibition of Cell Adhesion : Research has demonstrated that dodecasaccharides derived from HA effectively inhibit the adhesion of Plasmodium falciparum-infected erythrocytes to hyaluronic acid. This interaction is crucial for preventing malaria parasite sequestration in the placenta. The dodecasaccharides A12-b and B12-b showed maximum inhibition at concentrations around 100 μg/ml, highlighting their potential as therapeutic agents against malaria .
- Anti-Adhesive Properties : In surgical contexts, hyaluronate dodecasaccharides have been shown to reduce postoperative adhesions significantly. A study involving laparoscopic procedures in pigs indicated that covering surgical mesh with a hyaluronate-CMC membrane resulted in fewer and less severe adhesions compared to untreated areas. The treated side exhibited only one adhesion versus seven on the untreated side .
- Signaling Pathways : Dodecasaccharides can activate various signaling pathways through their binding to cell surface receptors. For instance, they have been implicated in the upregulation of chemokines such as CXCL1/GRO1, which are essential for endothelial morphogenesis .
Case Studies
- Surgical Applications : In a controlled study on pigs undergoing laparoscopic surgery, the application of hyaluronate significantly reduced the incidence and severity of adhesions post-surgery. The treated meshes showed a lower grade of adhesion formation (grade 2) compared to untreated controls (grades 3-4) after 45 days .
- Malaria Inhibition : The specific inhibitory action of hyaluronate dodecasaccharides on Plasmodium falciparum-infected erythrocytes was demonstrated through competitive binding assays, which confirmed that these oligosaccharides could prevent parasite adhesion effectively .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H128N6O67/c1-14(98)85-20(7-91)51(32(105)21(104)8-92)141-80-46(119)40(113)57(63(153-80)69(126)127)147-75-28(87-16(3)100)53(34(107)23(10-94)137-75)143-82-48(121)42(115)59(65(155-82)71(130)131)149-77-30(89-18(5)102)55(36(109)25(12-96)139-77)145-84-50(123)44(117)61(67(157-84)73(134)135)151-78-31(90-19(6)103)56(37(110)26(13-97)140-78)146-83-49(122)43(116)60(66(156-83)72(132)133)150-76-29(88-17(4)101)54(35(108)24(11-95)138-76)144-81-47(120)41(114)58(64(154-81)70(128)129)148-74-27(86-15(2)99)52(33(106)22(9-93)136-74)142-79-45(118)38(111)39(112)62(152-79)68(124)125/h7,20-67,74-84,92-97,104-123H,8-13H2,1-6H3,(H,85,98)(H,86,99)(H,87,100)(H,88,101)(H,89,102)(H,90,103)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBGQOJLPOCFMV-CVTJHGCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC9C(C(OC(C9O)CO)OC1C(C(C(OC1C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@H]9O)CO)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H128N6O67 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2293.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














